![molecular formula C14H20BFO3 B1458406 5-Ethoxy-2-fluorophenylboronic acid pinacol ester CAS No. 2121512-83-0](/img/structure/B1458406.png)
5-Ethoxy-2-fluorophenylboronic acid pinacol ester
Overview
Description
5-Ethoxy-2-fluorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H20BFO3 and a molecular weight of 266.12 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Its InChI code is 1S/C14H20BFO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 266.12 g/mol . The storage temperature is between 2-8°C .Scientific Research Applications
Drug Design and Delivery
Boronic acids and their esters, including “5-Ethoxy-2-fluorophenylboronic acid pinacol ester”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .
Hydrolysis Studies
The hydrolysis of phenylboronic pinacol esters, including “5-Ethoxy-2-fluorophenylboronic acid pinacol ester”, is an important area of study . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .
Synthesis of Profluorescent Probes
Phenylboronic acid pinacol esters can be used as starting materials to prepare profluorescent probes applicable for the detection of H2O2 and Fe or Cu ions in living cells .
Synthesis of Molecular Spin Switches and Electron Transfer Dyads
Boronic acid pinacol ester derived nickel porphyrin, which can be synthesized from phenylboronic acid pinacol esters, is used to synthesize molecular spin switches and electron transfer dyads .
Synthesis of Indolo-fused Heterocyclic Inhibitors
Phenylboronic acid pinacol esters can be involved in the synthesis of indolo-fused heterocyclic inhibitors of polymerase enzyme of hepatitis C .
Studies of Pi-interactions and Electronic Structure
Phenylboronic acid pinacol esters can be used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
Safety and Hazards
properties
IUPAC Name |
2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILTUOMFSGYGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158179 | |
Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-fluorophenylboronic acid pinacol ester | |
CAS RN |
2121512-83-0 | |
Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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